2-[1-(cyclohexylmethyl)-1H-1,2,3-triazol-4-yl]acetic acid
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Description
The compound “2-[1-(cyclohexylmethyl)-1H-1,2,3-triazol-4-yl]acetic acid” is a complex organic molecule. It contains a total of 34 bonds, including 17 non-Hydrogen bonds, 6 multiple bonds, 4 rotatable bonds, 1 double bond, 5 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 aliphatic carboxylic acid, 1 hydroxyl group, and 1 Triazole .
Synthesis Analysis
The synthesis of such compounds often involves the reaction of azidoacetamides with β-ketoesters and acetylacetone . This strategy allows the preparation of 1,5-disubstituted 1,2,3-triazoles from available reagents under metal-free conditions . A one-pot protocol for the synthesis of (5-methyl-1H-1,2,3-triazol-1-yl)acetamides derived from N-substituted chloroacetamides has also been developed .Molecular Structure Analysis
The molecular structure of this compound is quite complex. It contains a triazole ring, which is a five-membered ring containing two carbon atoms and three nitrogen atoms . The triazole ring is attached to a cyclohexylmethyl group and an acetic acid group .Future Directions
The 1,2,3-triazole ring is a structural fragment that makes compounds attractive for screening for biological activity . The introduction of a carboxyl function in the 1,2,3-triazole ring favors the creation of convenient structural blocks for the synthesis of combinatorial libraries . Future research could focus on synthesizing and studying the biological activity of various derivatives of this compound .
Properties
IUPAC Name |
2-[1-(cyclohexylmethyl)triazol-4-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2/c15-11(16)6-10-8-14(13-12-10)7-9-4-2-1-3-5-9/h8-9H,1-7H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMIGXSFBAZHRAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CN2C=C(N=N2)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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